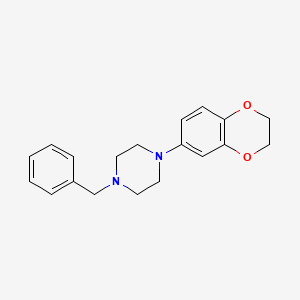

6-(4-Benzylpiperazin-1-yl)benzodioxane

描述

属性

分子式 |

C19H22N2O2 |

|---|---|

分子量 |

310.4 g/mol |

IUPAC 名称 |

1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine |

InChI |

InChI=1S/C19H22N2O2/c1-2-4-16(5-3-1)15-20-8-10-21(11-9-20)17-6-7-18-19(14-17)23-13-12-22-18/h1-7,14H,8-13,15H2 |

InChI 键 |

VOJAPJGIVOFYEU-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4 |

同义词 |

6-(4-benzylpiperazin-1-yl)benzodioxane 6-(BP)-BD |

产品来源 |

United States |

Synthetic Methodologies for 6 4 Benzylpiperazin 1 Yl Benzodioxane and Analogues

General Synthetic Strategies for Benzodioxane-Piperazine Hybrid Structures

The construction of hybrid molecules containing both a benzodioxane and a piperazine (B1678402) moiety relies on robust and versatile chemical reactions. These strategies typically involve the formation of a crucial carbon-nitrogen (C-N) bond to link the two heterocyclic systems.

Common Coupling Reactions for Aryl-Piperazine Linkages

The formation of the aryl-piperazine bond is a cornerstone in the synthesis of this class of compounds. Several powerful cross-coupling reactions are frequently employed for this purpose.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a dominant method for the formation of C-N bonds. researchgate.net This reaction is highly versatile, allowing for the coupling of an aryl halide or triflate with an amine, in this case, piperazine or its derivatives. The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for the efficiency of the catalytic cycle. tsijournals.com This method is attractive due to its broad substrate scope and tolerance of various functional groups.

Another significant method is nucleophilic aromatic substitution (SNA r) . This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. nih.gov For instance, a fluoro- or chloro-substituted benzodioxane with activating groups can readily react with a nucleophile like piperazine.

Reductive amination offers an alternative route, especially for connecting the piperazine nitrogen to a benzylic carbon attached to the benzodioxane ring. This two-step process involves the initial formation of an iminium ion from an aldehyde or ketone and a secondary amine (like piperazine), which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride. sci-hub.sestackexchange.com

| Coupling Reaction | Description | Key Reagents/Catalysts |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide/triflate with an amine. | Palladium catalyst (e.g., Pd(OAc)2), phosphine ligand (e.g., XPhos), base (e.g., NaOtBu). |

| Nucleophilic Aromatic Substitution (SNA r) | Reaction of an electron-deficient aryl halide with a nucleophile. | Electron-deficient aryl halide, nucleophile (e.g., piperazine), base. |

| Reductive Amination | Formation of an amine via the reduction of an imine or iminium ion intermediate. | Carbonyl compound, amine, reducing agent (e.g., NaBH(OAc)3). |

Introduction of the Benzodioxane Moiety

The 1,4-benzodioxane (B1196944) ring system is a key structural feature. Its synthesis is well-established and can be achieved through several routes. A common method involves the reaction of a catechol (1,2-dihydroxybenzene) with a 1,2-dihaloethane, typically 1,2-dibromoethane (B42909) or 1,2-dichloroethane, in the presence of a base. nih.gov

Alternatively, substituted benzodioxanes can be prepared from appropriately substituted phenols. For instance, gallic acid can be a starting material for the synthesis of 6-substituted 1,4-benzodioxane derivatives through a multi-step sequence involving esterification and subsequent cyclization with a dihaloethane. mdpi.comnih.gov

Specific Synthesis of 6-(4-Benzylpiperazin-1-yl)benzodioxane

The targeted synthesis of this compound can be accomplished through a convergent approach, where the key fragments are synthesized separately and then coupled.

Identification of Key Precursors and Intermediates

The primary precursors for the synthesis of this compound are:

A 6-functionalized 1,4-benzodioxane derivative: This is typically 1,4-benzodioxan-6-amine (B116551) or a halogenated derivative like 6-bromo-1,4-benzodioxane (B1266670) . 1,4-benzodioxan-6-amine is commercially available or can be synthesized by the reduction of 6-nitro-1,4-benzodioxane. orgsyn.org

1-Benzylpiperazine (B3395278): This is a commercially available reagent or can be synthesized by the mono-benzylation of piperazine. scirp.org

Key intermediates in the synthesis would include the coupled product prior to any deprotection steps, if protecting groups are used.

| Precursor/Intermediate | Chemical Structure | Role in Synthesis |

| 1,4-Benzodioxan-6-amine | C₈H₉NO₂ | Aryl amine component for coupling. |

| 6-Bromo-1,4-benzodioxane | C₈H₇BrO₂ | Aryl halide component for coupling. |

| 1-Benzylpiperazine | C₁₁H₁₆N₂ | Piperazine component for coupling. |

| 6-(Piperazin-1-yl)-2,3-dihydrobenzo[b] mdpi.comorgsyn.orgdioxine | C₁₂H₁₆N₂O₂ | Intermediate formed before benzylation. |

Optimized Reaction Conditions and Reaction Mechanisms

Several synthetic routes can be envisioned for the final coupling step.

One efficient method is the alkylation of 1-(1,4-benzodioxan-6-yl)piperazine with benzyl (B1604629) chloride . In this approach, 1,4-benzodioxan-6-amine can first be coupled with a protected piperazine, followed by deprotection and subsequent alkylation with benzyl chloride or a substituted benzyl halide.

Alternatively, a Buchwald-Hartwig amination can be employed to directly couple 6-bromo-1,4-benzodioxane with 1-benzylpiperazine. This reaction would typically be carried out in the presence of a palladium catalyst, a suitable phosphine ligand, and a base in an inert solvent like toluene (B28343) or dioxane.

A third possibility is the reductive amination of 1,4-benzodioxan-6-carbaldehyde with 1-benzylpiperazine. This would involve forming the iminium ion intermediate which is then reduced to the final product.

Diversification Strategies for Structural Modifications and Library Generation

The this compound scaffold is amenable to a variety of structural modifications to generate a library of analogues for structure-activity relationship (SAR) studies. scirp.org

Diversification can be achieved by:

Modification of the benzyl group: A variety of substituted benzyl halides (e.g., with chloro, fluoro, or trifluoromethyl groups) can be used in the alkylation or reductive amination step to explore the effect of substitution on the benzyl ring. stackexchange.com

Modification of the piperazine ring: While the core piperazine is often maintained, derivatives with substituents on the piperazine ring itself could be explored, although this is less common for this specific scaffold.

Modification of the benzodioxane ring: Starting with different substituted catechols or phenols allows for the introduction of various functional groups on the aromatic part of the benzodioxane moiety. For example, starting from substituted gallic acid can lead to derivatives with substituents at other positions of the benzodioxane ring.

These diversification strategies allow for the systematic exploration of the chemical space around the core this compound structure, which is crucial for optimizing its biological activity.

Stereoselective Synthesis Approaches for Chiral Analogues

While this compound itself is an achiral molecule, the synthesis of chiral analogues, particularly those with stereocenters on the dioxalane ring (at the C2 or C3 positions), is of significant interest. The stereochemistry at these positions can be crucial for biological activity. unimi.it Several stereoselective strategies have been developed to access enantiomerically pure or enriched benzodioxane precursors.

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive chiral starting materials. A common strategy involves the enantioselective synthesis of 1,4-benzodioxane lignans (B1203133) starting from (S)-ethyl lactate (B86563). nih.gov The synthesis begins with a Mitsunobu reaction between a phenol (B47542) and (S)-ethyl lactate to install the initial chiral center. acs.org Subsequent reduction of the ester to a chiral aldehyde, followed by the addition of an organometallic reagent and an acid-catalyzed cyclization, yields the chiral 1,4-benzodioxane ring with control over the stereochemistry. acs.org Similarly, S-phenylalanine has been used as a starting point for the multi-step synthesis of chiral piperazines, such as (2S,6S)-2,4,6-tris(phenylmethyl)piperazine. researchgate.net

Resolution of Racemates: A classical yet effective method involves the synthesis of a racemic mixture of a key intermediate, which is then separated into its constituent enantiomers. For instance, racemic 1,4-benzodioxane-2-carboxylic acid can be resolved through the formation of diastereomeric salts using chiral amines like p-methyl or p-nitro substituted 1-phenylethylamine (B125046) enantiomers. unimi.it Once the enantiomerically pure acid is obtained, it can be converted into various chiral benzodioxane synthons.

Asymmetric Catalysis: Modern catalytic methods offer efficient routes to chiral benzodioxanes. These include transition metal-assisted reactions, such as the palladium-catalyzed coupling of catechols with allylic biscarbonates to produce enantioenriched 1,4-benzodioxanes. rsc.org Another powerful technique is asymmetric hydrogenation. For example, a molybdenum-catalyzed asymmetric allylic alkylation reaction has been employed to establish key stereocenters in complex syntheses. nih.gov

| Approach | Key Strategy | Example Starting Material/Reagent | Outcome | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | Use of naturally occurring chiral molecules. | (S)-Ethyl lactate | Enantioselective synthesis of (-)-eusiderins and analogues. | nih.gov |

| Diastereomeric Resolution | Separation of racemic carboxylic acid via diastereomeric salts. | 1-Phenylethylamine enantiomers | Enantiopure (S)-1,4-benzodioxane-2-carboxylic acid. | unimi.it |

| Asymmetric Catalysis | Palladium-catalyzed coupling with chiral ligands. | Catechol and allylic biscarbonates | Enantioenriched 1,4-benzodioxanes. | rsc.org |

Regioselective Substitution Patterns on the Benzodioxane Core

Achieving the desired substitution pattern, specifically attaching the piperazine moiety at the 6-position of the benzodioxane ring, is a critical aspect of the synthesis. The regioselectivity is typically controlled by the choice of the starting material rather than by direct electrophilic substitution on the unsubstituted benzodioxane ring, which often yields mixtures.

The most common strategy involves constructing the 1,4-benzodioxane ring from a pre-substituted catechol. For example, reacting 4-substituted catechols (e.g., 4-nitrocatechol (B145892) or 4-bromocatechol) with 1,2-dibromoethane under Williamson ether synthesis conditions yields the corresponding 6-substituted-1,4-benzodioxane. The 6-nitro derivative can be reduced to 6-amino-1,4-benzodioxane, a key precursor for coupling with piperazine derivatives. Alternatively, the 6-bromo-1,4-benzodioxane can be coupled with 1-benzylpiperazine using methods like the Buchwald-Hartwig amination.

Another versatile approach starts with the inexpensive and readily available gallic acid. scirp.orgscirp.org Through a sequence of reactions including esterification and reaction with 1,2-dibromoethane, a 6-carboxy-1,4-benzodioxane scaffold is created. scirp.org This carboxylic acid group serves as a handle that can be converted into an amide or other functional groups, thereby introducing the desired substituent regioselectively at the 6-position. scirp.orgscirp.org

| Starting Material | Key Reaction | Intermediate Product | Reference |

|---|---|---|---|

| Gallic Acid | Esterification, followed by reaction with 1,2-dibromoethane. | Methyl 2,3-dihydrobenzo[b] nih.govmorressier.comdioxine-6-carboxylate derivatives. | scirp.org |

| 4-Nitrocatechol | Williamson ether synthesis with 1,2-dihaloethane. | 6-Nitro-1,4-benzodioxane. | N/A |

| 2,5-Dibenzyloxy phenol | Reaction with N-Boc-protected (S)-2-bromoacetyl-pyrrolidine. | Precursor for 6-hydroxy-1,4-benzodioxane derivatives. | unimi.it |

Modifications of the Piperazine and Benzyl Moieties

The diversity of analogues of this compound is achieved by modifying the piperazine ring and the N-benzyl substituent. These modifications are generally accomplished in the final steps of the synthesis.

Modification of the Benzyl Moiety: The synthesis of analogues with different substituents on the benzyl group is typically achieved by reacting 1-(1,4-benzodioxan-6-yl)piperazine with a variety of substituted benzyl halides (e.g., chlorides or bromides) in the presence of a base. This straightforward N-alkylation allows for the introduction of a wide array of electronic and steric diversity on the phenyl ring of the benzyl group. For example, 6-(4-[4-Chlorobenzyl]piperazin-1-yl)benzodioxane was prepared as part of a series to explore structure-activity relationships. nih.gov

Modification of the Piperazine Moiety: The piperazine linker itself can be modified. While many syntheses utilize piperazine or 1-benzylpiperazine, analogues can be created by using substituted piperazines from the outset. Alternatively, the second nitrogen of the 1-(1,4-benzodioxan-6-yl)piperazine intermediate can be functionalized. Common synthetic methods include:

N-alkylation: Reaction with various alkyl halides or reductive amination with aldehydes and ketones. nih.gov

N-acylation: Reaction with acid chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively. eurjchem.com

Ring Construction: For more complex substitutions on the piperazine ring carbons, a de novo synthesis of the piperazine ring may be required, for example, by using the 1,4-diazabicyclo[2.2.2]octane (DABCO) bond cleavage method. researchgate.net

| Moiety | Reaction Type | Reagents | Resulting Structure | Reference |

|---|---|---|---|---|

| Benzyl | N-Alkylation | Substituted Benzyl Halides (e.g., 4-chlorobenzyl chloride) | N-Substituted benzylpiperazine | nih.gov |

| Piperazine | N-Acylation | Sulfonyl Chlorides, Acid Chlorides | N-Acyl/Sulfonyl piperazine derivatives | eurjchem.com |

| Piperazine | N-Alkylation | Alkyl Halides, Aldehydes/Ketones (Reductive Amination) | N-Alkyl piperazine derivatives | nih.gov |

| Piperazine | Ring Cleavage/Formation | DABCO, activating agents (e.g., alkyl halides) | Substituted piperazines | researchgate.net |

Molecular Target Identification and Ligand Interaction Studies of 6 4 Benzylpiperazin 1 Yl Benzodioxane

Characterization of Dopamine (B1211576) Receptor System Interactions

The initial characterization of a novel compound involves determining its affinity for its intended molecular target and its selectivity over other related receptors. For 6-(4-Benzylpiperazin-1-yl)benzodioxane and its analogs, this has been accomplished through radioligand binding assays using cloned primate dopamine receptors.

Determination of Ligand Binding Affinity at Dopamine D4 Receptors

Research into a series of 6-(4-benzylpiperazin-1-yl)benzodioxanes has revealed their potential as ligands for the dopamine D4 receptor. Through competitive binding assays, the affinity of these compounds for the D4 receptor has been quantified. The parent compound, this compound, demonstrated a notable affinity for the human D4 receptor.

A key analog, 6-(4-[4-Chlorobenzyl]piperazin-1-yl)benzodioxane, emerged from these studies with particularly high affinity for the D4 receptor subtype. The specific binding affinity values (Ki) from these studies are crucial for understanding the structure-activity relationship within this chemical series.

Analysis of Receptor Subtype Selectivity Profiles (e.g., D2, D3, D4)

A critical aspect of the pharmacological profile of a dopamine receptor ligand is its selectivity for a particular receptor subtype. The this compound series was screened against a panel of dopamine receptor subtypes, including D2, D3, and D4, to ascertain their selectivity.

The findings indicate that while the parent compound shows some affinity for the D4 receptor, certain structural modifications, such as the introduction of a chlorine atom on the benzyl (B1604629) group, significantly enhance both affinity and selectivity for the D4 receptor over the D2 and D3 subtypes. This selectivity is a desirable characteristic for a D4-targeted agent, as it may reduce the potential for off-target effects associated with activity at D2 and D3 receptors.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of this compound and a Key Analog

| Compound | D2 Affinity (Ki, nM) | D3 Affinity (Ki, nM) | D4 Affinity (Ki, nM) |

|---|---|---|---|

| This compound | Data not specified | Data not specified | Moderate affinity |

| 6-(4-[4-Chlorobenzyl]piperazin-1-yl)benzodioxane | >1000 | >1000 | 2.4 |

Data is based on findings from studies on cloned primate dopamine receptors. "Data not specified" indicates that the precise numerical value was not available in the reviewed literature.

Functional Antagonism Assessment via GTPγS Binding Assays

To determine the functional activity of these compounds at the D4 receptor, GTPγS binding assays were employed. This assay measures the activation of G-proteins, a downstream event following receptor activation by an agonist. An antagonist will block the agonist-induced increase in GTPγS binding.

The high-affinity analog, 6-(4-[4-Chlorobenzyl]piperazin-1-yl)benzodioxane, was identified as a dopamine D4 receptor antagonist. This was demonstrated by its ability to attenuate the increase in [³⁵S]GTPγS binding induced by dopamine at the D4 receptor. This finding confirms that the compound not only binds to the receptor but also functionally inhibits its activity.

Computational Chemistry and Molecular Modeling Applications

To complement experimental data, computational methods are utilized to visualize and understand the interactions between a ligand and its receptor at the atomic level. These techniques provide valuable insights into the structural basis for a compound's affinity and selectivity.

Molecular Docking Analyses of Receptor-Ligand Complexes

Molecular docking simulations are performed to predict the preferred binding pose of a ligand within the receptor's binding pocket. For the this compound series, docking studies would be instrumental in elucidating the key amino acid residues in the D4 receptor that contribute to the binding of these ligands. The benzylpiperazine moiety and the benzodioxane core are expected to form specific interactions with the receptor. The higher affinity of the chloro-substituted analog suggests that the chlorine atom may engage in a favorable interaction, such as a halogen bond or a hydrophobic interaction, within a specific sub-pocket of the D4 receptor.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of the receptor-ligand complex over time, allowing for an assessment of the stability of the binding pose and the conformational changes that may occur upon ligand binding. For a D4 antagonist like 6-(4-[4-Chlorobenzyl]piperazin-1-yl)benzodioxane, MD simulations could reveal how the compound stabilizes an inactive conformation of the receptor, thereby preventing its activation. These simulations can also help to explain the selectivity of the compound by comparing its interactions with the D4 receptor to those with the D2 and D3 subtypes, highlighting subtle differences in the binding pockets that are exploited by the ligand.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, offering a computational approach to correlate the chemical structure of compounds with their biological activities. For derivatives of 1,4-benzodioxane (B1196944), QSAR models have been instrumental in understanding the structural requirements for their interaction with various biological targets. These studies help in predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more promising candidates.

In the context of 1,4-benzodioxane derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied. For instance, a CoMFA model was developed for a series of 1-(1,4-benzodioxan-2-ylcarbonyl)-4-aryloxyalkyl-piperazine analogs to elucidate the structural features crucial for their α1-adrenoceptor antagonist activity. cpu.edu.cn Such models typically yield high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating their robustness and predictive power. cpu.edu.cn A QSAR model is generally considered reliable when the r² value for the training set is greater than 0.6 and for the test set is greater than 0.5. nih.gov

The descriptors used in these QSAR models are critical and often include electronic, steric, and hydrophobic parameters. For example, the partition coefficient (logP), which reflects membrane permeability, along with hydrophobic and polar surface areas, have been identified as key determinants of biological activity for certain classes of compounds. nih.gov The molecular flexibility of a compound also plays a significant role in its interaction with a biological target and is often incorporated into QSAR models. nih.gov

While a specific QSAR study for this compound is not detailed in the available literature, the established methodologies for analogous 1,4-benzodioxane-piperazine derivatives provide a clear framework for how such a study would be conducted. The insights gained from these models are invaluable for the rational design of new derivatives with enhanced potency and selectivity.

Interactive Data Table: Representative QSAR Model Parameters for 1,4-Benzodioxane Analogs

| Model Type | Target | Key Descriptors | r² | q² | Predictive r² |

| 3D-QSAR (CoMFA) | α1-adrenoceptor | Steric and Electrostatic Fields | 0.986 | 0.753 | Not Reported |

| 2D-QSAR | GABA-A Receptors | logP, Hydrophobic Surface Area, Polar Surface Area, Molecular Flexibility | 0.75 | 0.66 | Not Reported |

Virtual Screening and In Silico Design of Novel Ligands

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This approach has become increasingly important in the discovery of new ligands for G protein-coupled receptors (GPCRs), a large family of membrane proteins that are significant therapeutic targets. nih.govnih.gov The process often involves molecular docking, where the three-dimensional structure of a ligand is computationally fitted into the binding site of a receptor. nih.gov

The workflow for a structure-based virtual screening campaign generally includes the design of a chemical library, preparation of the receptor structure, assessment of the docking performance, the actual docking screen, and subsequent experimental validation of the selected compounds. For GPCRs, the increasing availability of atomic-resolution structures has significantly advanced the application of structure-based drug design. nih.gov

In the context of this compound, which contains the 1,4-benzodioxane scaffold common in many biologically active compounds, this molecule could serve as a template or starting point for the design of new ligands. unimi.itscirp.org Ligand-directed modeling (LDM) is a method that can refine the binding pocket of a GPCR using a known ligand to improve the performance of virtual screening. plos.org This is particularly useful for identifying novel compounds with a specific desired pharmacological profile. plos.org

Furthermore, advanced virtual screening pipelines, such as MAGELLAN, utilize ligand profiles constructed from homologous ligand-GPCR complexes to screen compound databases with high efficiency. nih.gov Such methods have demonstrated significantly higher enrichment factors compared to traditional docking methods, highlighting the power of integrating multiple sources of information in the screening process. nih.gov Through these in silico approaches, novel derivatives of this compound could be designed and prioritized for synthesis and biological evaluation, accelerating the discovery of new therapeutic agents.

Interactive Data Table: Overview of Virtual Screening Methodologies for GPCR Ligands

| Methodology | Key Features | Application | Reported Success |

| Structure-Based Virtual Screening | Utilizes the 3D structure of the target receptor for docking. | Discovery of novel GPCR ligands. | Has successfully identified novel chemical probes for various GPCRs. nih.gov |

| Ligand-Directed Modeling (LDM) | Refines the receptor binding pocket using a known ligand. | Improving virtual screening performance and selectivity. | Showed improved enrichment in 21 out of 24 test cases compared to using the original crystal structure. plos.org |

| MAGELLAN Pipeline | Hierarchical screening using ligand profiles from homologous GPCRs. | Large-scale retrospective screening against human Class A GPCRs. | Achieved a median enrichment factor of 14.38. nih.gov |

Structure Activity Relationship Sar and Lead Optimization

Role of the Benzyl (B1604629) Substituent and its Analogue Variations

The N-benzyl group is a defining feature of 6-(4-benzylpiperazin-1-yl)benzodioxane, playing a significant role in receptor recognition. In a series of novel 6-(4-benzylpiperazin-1-yl)benzodioxanes, this moiety was critical for interaction with dopamine (B1211576) receptors. nih.gov The substitution pattern on the benzyl ring itself is a key determinant of affinity and selectivity. A prime example is the discovery that a 4-chloro substituent on the benzyl ring (yielding 6-(4-[4-Chlorobenzyl]piperazin-1-yl)benzodioxane) conferred high affinity and selectivity for the D4 dopamine receptor subtype. nih.gov

In other molecular contexts, the benzyl group is also pivotal. For instance, in a series of σ1R ligands, the 4-methoxybenzylpiperazinyl moiety was found to be an excellent component for achieving optimal binding profiles. nih.gov The nature of the aromatic ring in this position can be varied; replacing the benzyl group with other aromatic systems is a common strategy in medicinal chemistry to explore interactions with hydrophobic pockets in the receptor. nih.gov For example, substitution at the 3-position of the phenyl ring of a piperazine (B1678402) moiety was found to be most effective in one series of anticancer agents. nih.gov

| Benzyl Analogue/Substitution | Impact on Activity | Target Receptor(s) | Reference |

|---|---|---|---|

| Unsubstituted Benzyl | Baseline affinity for dopamine receptors. | Dopamine Receptors | nih.gov |

| 4-Chlorobenzyl | High affinity and selectivity for D4 subtype. | Dopamine D4 Receptor | nih.gov |

| 4-Methoxybenzyl | Component of potent and selective σ1R ligands. | Sigma-1 Receptor | nih.gov |

| 3-Substituted Phenyl | Enhanced anticancer activity in a berberine (B55584) derivative series. | HeLa cells | nih.gov |

Stereochemical Considerations in Ligand Design and Activity

Stereochemistry is a critical factor in the design of specific ligands, as biological macromolecules like receptors are chiral environments. The three-dimensional arrangement of a ligand dictates its fit within a binding pocket. For piperazine-containing compounds, the introduction of chiral centers can lead to enantiomers with significantly different pharmacological properties.

In a series of D3 receptor ligands, the enantiomers of a potent racemic compound exhibited differential activity. nih.gov The (-)-enantiomer displayed higher affinity at both D2 and D3 receptors compared to its (+)-enantiomer. nih.gov This highlights that a specific stereoisomer may be responsible for the desired activity, while the other may be less active or contribute to off-target effects. Similarly, studies on H3R and σ1R antagonists have shown that specific stereoisomers are often key to achieving dual activity at these receptors. acs.org The precise orientation of substituents, dictated by the stereochemistry of the molecule, is therefore a fundamental consideration for optimizing ligand-receptor interactions and achieving the desired biological response.

Strategies for Enhancing Receptor Selectivity and Functional Potency

Achieving high selectivity for a specific receptor subtype over others is a primary goal in drug design to minimize off-target side effects. nih.gov Several rational design strategies can be employed to enhance selectivity and potency.

Exploiting Subtle Structural Differences: Selectivity can be achieved by designing ligands that capitalize on minor differences in the amino acid composition of binding pockets between receptor subtypes. For example, the development of selective D4 antagonists was accomplished by modifying the benzyl substituent, where a 4-chloro group proved optimal. nih.gov

Targeting Allosteric Sites: Designing ligands that bind to allosteric sites, which are often less conserved than orthosteric binding sites, can be a powerful strategy for achieving selectivity. nih.gov

Modulating Physicochemical Properties: Fine-tuning properties like hydrophobicity and electrostatic potential can enhance selectivity. nih.gov In the development of selective σ1R antagonists, the use of hydrophobic cyclohexyl or phenyl groups in combination with a 4-methoxybenzylpiperazinyl moiety was an effective strategy to improve both potency and selectivity over the σ2R subtype. nih.gov

Linker Optimization: The length and rigidity of linkers connecting different pharmacophoric elements can be adjusted. In developing D3-selective ligands, it was found that an amide linker connecting a heterocyclic ring to the piperazine was effective, demonstrating that direct attachment is not always necessary for high affinity. nih.gov

By systematically applying these strategies, researchers can rationally guide the optimization of lead compounds like this compound to produce ligands with highly refined pharmacological profiles, tailored for specific therapeutic applications.

Analytical and Characterization Methodologies for 6 4 Benzylpiperazin 1 Yl Benzodioxane

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is a cornerstone in the chemical analysis of 6-(4-Benzylpiperazin-1-yl)benzodioxane, offering detailed insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

¹H NMR: In the proton NMR spectrum of this compound, specific chemical shifts (δ) are anticipated for the different types of protons present in the molecule. The protons of the benzyl (B1604629) group's aromatic ring typically appear in the downfield region, usually between 7.2 and 7.4 ppm. The methylene (B1212753) protons (CH₂) of the benzyl group would likely produce a singlet around 3.5 ppm. The protons on the piperazine (B1678402) ring are expected to show complex multiplet signals in the range of 2.5 to 3.2 ppm. The protons on the benzodioxane moiety would also have characteristic signals. The aromatic protons on the benzodioxane ring would appear in the aromatic region, while the methylene protons of the dioxane ring would likely be observed as multiplets around 4.2-4.3 ppm. nih.govscirp.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The aromatic carbons of both the benzyl and benzodioxane rings would resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. nih.gov The carbon of the benzylic methylene group is expected around 63 ppm. The carbons of the piperazine ring would appear in the range of 45 to 55 ppm. The methylene carbons of the dioxane ring are anticipated to have chemical shifts in the region of 64-65 ppm. nih.gov

| ¹H NMR Chemical Shift (ppm) | Assignment |

| ~ 7.2 - 7.4 | Benzyl aromatic protons |

| ~ 6.7 - 6.9 | Benzodioxane aromatic protons |

| ~ 4.2 - 4.3 | Dioxane methylene protons (O-CH₂-CH₂-O) |

| ~ 3.5 | Benzyl methylene protons (N-CH₂-Ph) |

| ~ 2.5 - 3.2 | Piperazine ring protons |

| ¹³C NMR Chemical Shift (ppm) | Assignment |

| ~ 110 - 160 | Aromatic carbons |

| ~ 64 - 65 | Dioxane methylene carbons (O-CH₂-CH₂-O) |

| ~ 63 | Benzyl methylene carbon (N-CH₂-Ph) |

| ~ 45 - 55 | Piperazine ring carbons |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The IR spectrum would likely exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the piperazine and dioxane rings, as well as the benzyl methylene group, would be observed in the 2800-3000 cm⁻¹ region. The C-O-C stretching of the dioxane ether linkages would produce strong bands in the 1200-1000 cm⁻¹ range. Aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ region. scirp.org

| IR Absorption Band (cm⁻¹) | Functional Group Assignment |

| > 3000 | Aromatic C-H Stretch |

| 2800 - 3000 | Aliphatic C-H Stretch |

| 1600 - 1450 | Aromatic C=C Stretch |

| 1200 - 1000 | C-O-C Ether Stretch |

Mass Spectrometry (MS, LC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), the molecule is ionized, typically by protonation, to form a molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. scirp.org Fragmentation patterns observed in the mass spectrum can also offer structural information, for example, the cleavage of the benzyl group is a common fragmentation pathway for such compounds.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by the molecule. The spectrum of this compound is expected to show absorption maxima (λ_max) characteristic of the benzodioxane and benzyl chromophores. These aromatic systems typically exhibit strong absorptions in the UV region, generally between 200 and 300 nm.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for verifying the purity of this compound and for its separation from reaction byproducts or other impurities.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a pivotal analytical technique in the synthesis and purification of this compound and its derivatives. It is primarily used to qualitatively monitor the progress of chemical reactions by observing the disappearance of starting materials and the appearance of the product spot. Furthermore, TLC is instrumental in the development of optimal solvent systems for purification by column chromatography.

Detailed Research Findings:

In the synthesis of piperazine derivatives, TLC is a standard method for reaction monitoring and purification assessment. researchgate.net For compounds analogous to this compound, such as other 1,4-benzodioxane (B1196944) derivatives, TLC analysis is typically performed on silica (B1680970) gel plates. scirp.org Specifically, silica gel GF254 plates, which contain a fluorescent indicator, are commonly used, allowing for the visualization of spots under UV light at a wavelength of 254 nm. scirp.orgorgsyn.org This is particularly useful for aromatic compounds like this compound which can absorb UV light.

The choice of the mobile phase is critical for achieving good separation of the compound from impurities or unreacted starting materials. For piperazine-containing compounds, a range of solvent systems can be employed. While specific Rf values for this compound are not always detailed in the broader literature, the mobile phases used for closely related structures provide insight into effective systems. For instance, in the purification of 1,4-benzodioxane-6-carboxylic acid amide analogs, a gradient elution system of ethyl acetate (B1210297) in hexane (B92381) is utilized for column chromatography, a technique for which the solvent system is often optimized using TLC. scirp.org For other complex heterocyclic molecules, solvent systems such as dichloromethane (B109758) and methanol (B129727) mixtures are common. orgsyn.org

Visualization of the separated spots on the TLC plate is another critical step. Besides UV fluorescence, iodine vapor can be used, which often reveals organic compounds as brown or yellow spots. researchgate.net

The following interactive data table summarizes typical TLC conditions that can be applied to the analysis of this compound, based on methodologies reported for analogous compounds. The Retardation factor (Rf) is a key parameter derived from TLC, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is dependent on the specific stationary and mobile phases used.

Interactive Data Table: Thin Layer Chromatography Parameters for Benzodioxane and Piperazine Derivatives

| Stationary Phase | Mobile Phase (Eluent System) | Visualization Method | Compound Class |

| Silica Gel GF254 | Dichloromethane:Methanol (99:1) | UV Light (254 nm) | Heterocyclic Amines |

| Silica Gel GF254 | Ethyl Acetate:Hexane (gradient) | UV Light (254 nm) | Benzodioxane Amides |

| Silica Gel | Butanol:Acetic Acid:Water | Iodine Vapor / UV Light | Piperazine Derivatives |

| Silica Gel | Hexane:Ethanol:Acetone:Glacial Acetic Acid | UV Light (225 nm) | Piperazine Derivatives |

This table is generated based on typical methodologies for related compound classes and serves as a guide for the analysis of this compound.

Future Research Directions and Potential Non Clinical Applications

Development of Advanced Analogues for Highly Specific Target Modulation

The core structure of 6-(4-Benzylpiperazin-1-yl)benzodioxane offers a rich template for medicinal chemists to develop advanced analogues with enhanced specificity for particular biological targets. Structure-activity relationship (SAR) studies are fundamental to this effort, systematically modifying the three main components of the molecule: the benzodioxane ring, the piperazine (B1678402) linker, and the benzyl (B1604629) group.

Research has shown that substitutions on the benzyl and benzodioxane moieties can significantly alter receptor affinity and selectivity. For instance, a study on a series of 6-(4-benzylpiperazin-1-yl)benzodioxanes revealed that adding a chlorine atom to the para position of the benzyl ring, creating 6-(4-[4-Chlorobenzyl]piperazin-1-yl)benzodioxane, resulted in high affinity and selectivity for the D4 dopamine (B1211576) receptor. nih.gov Further derivatization of this lead structure by incorporating hydrophilic groups was explored to reduce lipophilicity, a key factor in improving pharmacokinetic profiles and minimizing non-specific binding.

Future work will likely focus on creating analogues that can distinguish not only between different receptor families (e.g., dopamine vs. serotonin) but also between subtypes within the same family (e.g., D4 vs. other dopamine receptor subtypes). This can be achieved through conformational locking of the piperazine ring or by introducing novel substituents that exploit subtle differences in the target receptor's binding pocket. nih.gov The goal is to design molecules that are not just selective but "ultraselective," minimizing off-target effects and providing cleaner pharmacological profiles for research purposes.

Table 1: Structure-Activity Relationship (SAR) Insights for Benzodioxane-Piperazine Analogues

| Molecular Moiety | Modification Strategy | Impact on Activity/Selectivity | Reference |

| Benzyl Group | Substitution on the aromatic ring (e.g., chloro, fluoro) | Alters affinity and selectivity for dopamine receptor subtypes. | nih.gov |

| Benzodioxane Ring | Introduction of hydrophilic groups (e.g., hydroxyl, methoxy) | Can reduce lipophilicity and non-specific binding. | |

| Piperazine Linker | Conformational restriction (e.g., introducing rigidity) | May enhance binding potency and selectivity by optimizing fit to the receptor. | nih.gov |

| Overall Scaffold | Hybridization with other pharmacophores (e.g., benzamides) | Can lead to dual-target or multi-target ligands with novel therapeutic potential. | nih.gov |

Application as Molecular Probes in Neurobiological Systems Research

The high affinity and selectivity of certain benzodioxane-piperazine derivatives make them ideal candidates for development as molecular probes. These probes are invaluable tools for studying the distribution, density, and function of neuroreceptors in the brain. A key application is in Positron Emission Tomography (PET), a non-invasive imaging technique that visualizes biological processes in vivo. nih.gov

For a compound to be a successful PET tracer, it must be labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423), without losing its high affinity for the target. Research has been successfully conducted on the radiosynthesis of derivatives of 6-(4-[4-fluorobenzyl]-piperazin-1-yl)benzodioxin. nih.gov These fluorine-18 labeled compounds were developed as prospective radioligands for the selective imaging of dopamine D4 receptors. nih.gov One such analogue, [¹⁸F]3d, demonstrated excellent binding patterns with high selectivity, limited non-specific binding in vitro, and significant brain uptake in vivo, making it a suitable candidate for further PET studies. nih.gov

Future research will focus on optimizing these radiolabeled probes to improve their pharmacokinetic properties, such as brain penetration and clearance rates. These advanced probes will enable researchers to:

Map the precise location of D4 receptors in healthy and diseased brains.

Study changes in receptor density associated with neurological and psychiatric disorders.

Investigate the receptor occupancy of new drug candidates, aiding in their development.

Exploration of Non-Therapeutic Applications, such as Agrochemicals or Research Tools

The biological activity of the benzodioxane-piperazine scaffold is not limited to human therapeutics. The structural motifs present in these compounds have been explored for a variety of non-clinical applications, most notably in the agrochemical sector. Piperazine and its derivatives are recognized for their broad-spectrum biological activities and are used as linkers to connect active substructures in the development of new pesticides. mdpi.combiointerfaceresearch.com

Patents have been filed for piperazine derivatives intended for controlling agricultural pests. nih.gov These compounds are investigated for their potential as fungicides, insecticides, and herbicides. biointerfaceresearch.com The rationale is that the molecular targets in pests, such as specific receptors or enzymes, may share structural similarities with those in mammals, allowing the benzodioxane-piperazine scaffold to be repurposed. For example, some benzoxazole (B165842) and benzothiazole (B30560) derivatives, which are also heterocyclic structures, have shown potent fungicidal and antibacterial activity against plant pathogens. nih.gov

Future research in this area will involve:

Screening libraries of benzodioxane-piperazine analogues against a wide range of agricultural pests and plant pathogens.

Optimizing the scaffold to enhance potency against target pests while ensuring low toxicity to non-target organisms and the environment.

Investigating the mode of action of these compounds in insects and fungi to develop more effective and sustainable crop protection solutions.

Integration with Advanced Cheminformatics and Artificial Intelligence in Compound Design

Modern drug discovery and chemical research are increasingly driven by computational methods. Advanced cheminformatics and artificial intelligence (AI) are powerful tools that can accelerate the design and optimization of novel compounds based on the this compound scaffold. nih.gov

Computational approaches can be applied at multiple stages of development:

Virtual Screening and Molecular Docking: These techniques can predict how strongly a designed analogue will bind to a target receptor. nih.govresearchgate.net For example, docking studies have been used to show how phenylpiperazine derivatives of 1,4-benzodioxan interact with key residues in the active site of the COX-2 enzyme. nih.govdrugbank.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comaalto.fi These models can predict the activity of new, unsynthesized analogues, allowing researchers to prioritize the most promising candidates and reduce the need for extensive laboratory work.

ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. unipa.itnih.gov This helps in the early identification of candidates with poor pharmacokinetic profiles, saving time and resources.

De Novo Design: AI and machine learning algorithms can generate entirely new molecular structures optimized for a specific target, potentially discovering novel scaffolds beyond the traditional benzodioxane-piperazine framework. nih.gov

The integration of these computational tools will enable a more rational, efficient, and data-driven approach to designing the next generation of benzodioxane-piperazine derivatives.

Table 2: Application of Cheminformatics in Benzodioxane-Piperazine Research

| Computational Tool | Application | Potential Outcome | Reference |

| Molecular Docking | Predict binding mode and affinity to target proteins (e.g., D4, COX-2). | Identify key interactions and guide structural modifications for improved potency. | nih.govdrugbank.com |

| QSAR | Correlate structural features with biological activity (e.g., receptor antagonism). | Predict the activity of virtual compounds before synthesis. | mdpi.comaalto.fi |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Early deselection of compounds with unfavorable drug-like properties. | unipa.itnih.gov |

| AI/Machine Learning | Generate novel molecular structures and predict polypharmacology. | Discover new scaffolds and identify potential off-targets or new therapeutic uses. | nih.gov |

Investigation of Unexplored Biological Targets for Benzodioxane-Piperazine Hybrid Structures

The phenomenon of polypharmacology, where a single compound interacts with multiple biological targets, is common. nih.gov While this compound and its close analogues are primarily known as dopamine D4 receptor ligands, the versatile scaffold has shown activity against a range of other, less-explored targets. nih.govunipa.itmdpi.com This opens up exciting avenues for repurposing these compounds for entirely new therapeutic areas.

Recent research has highlighted several potential non-dopaminergic targets for this chemical class:

Anti-inflammatory Activity (COX-2 Inhibition): Studies have shown that certain phenylpiperazine derivatives of 1,4-benzodioxan act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammation pathway. nih.govdrugbank.com This suggests a potential application in treating inflammatory disorders. nih.gov The non-steroidal anti-inflammatory drug (NSAID) action is a significant departure from the compound's known central nervous system activity.

Anticancer Activity: The piperazine moiety is a "privileged structure" found in numerous anticancer agents. Research into related benzofuran (B130515) piperazines and benzoxazole-appended piperidines has demonstrated significant cytotoxic activity against various human cancer cell lines, including breast cancer. nih.gov The mechanisms may involve the induction of apoptosis (programmed cell death) or necrosis. nih.govresearchgate.net Hybrid compounds of 1,4-benzodioxane (B1196944) and imidazolium (B1220033) salts have also shown potent cytotoxic activity.

Future research will involve systematically screening benzodioxane-piperazine libraries against a broad panel of biological targets, including kinases, ion channels, and other enzymes. This could uncover unexpected activities and lead to the development of novel treatments for a wide range of diseases, from cancer to chronic inflammation.

常见问题

Basic: What are the primary synthetic routes for 6-(4-benzylpiperazin-1-yl)benzodioxane, and what are their methodological advantages?

Answer:

The synthesis of benzodioxane derivatives typically involves two approaches:

- Chemical Synthesis : Traditional methods use condensation reactions between catechol derivatives and halogenated esters (e.g., ethyl 2,3-dibromopropionate) under basic conditions. This route offers high yields but raises environmental concerns due to hazardous byproducts .

- Enzymatic Catalysis : Lipase-mediated kinetic resolution (e.g., using engineered Candida antarctica lipase B) enables enantioselective synthesis of (S)-1,4-benzodioxane intermediates. This method is greener, reducing solvent waste and improving stereochemical purity .

Basic: How is the structural characterization of this compound typically performed?

Answer:

Characterization relies on:

- Spectroscopic Techniques : NMR (¹H/¹³C) and FT-IR to confirm functional groups and stereochemistry. For example, chiral resolution via diastereomeric amides can validate enantiopurity .

- Chromatography : HPLC or GC-MS for purity assessment, especially when isolating intermediates from enzymatic reactions .

- X-ray Crystallography : Resolves crystal structures to confirm regioselectivity in substituted benzodioxanes .

Advanced: What strategies optimize enantioselective synthesis of this compound using biocatalysts?

Answer:

Key strategies include:

- Protein Engineering : Directed evolution of lipases (e.g., Candida antarctica lipase B) improves catalytic efficiency and stereoselectivity. Mutations at residues like G152K enhance kinetic resolution of racemic mixtures .

- Solvent Optimization : Use of non-polar solvents (e.g., hexane) increases enzyme stability and reaction yields .

- Substrate Modification : Introducing electron-withdrawing groups on the benzodioxane scaffold improves enzymatic recognition .

Advanced: How do reaction conditions influence regioselectivity in benzodioxane synthesis?

Answer:

Regioselectivity depends on:

- Temperature and Base Strength : Higher temperatures favor dehydrohalogenation, forming 2-bromoacrylate intermediates that guide nucleophilic attack by catechol derivatives. Strong bases (e.g., NaOH) accelerate this step but may promote side reactions .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, directing substitution to the primary carbon of the acrylate .

- Catalyst Design : Lewis acids (e.g., Nb₂O₅) modulate epoxide formation in multi-step syntheses, as seen in benzodioxane glycidyl ether derivatives .

Basic: What biological activities are associated with the benzodioxane scaffold?

Answer:

Benzodioxane derivatives exhibit:

- α-Adrenergic Blocking Activity : Used in antihypertensives like doxazosin .

- Nicotinic Acetylcholine Receptor (nAChR) Modulation : Substituted benzodioxanes show affinity for α4β2 and α3β4 receptor subtypes, relevant to neurological disorders .

- Antihepatotoxic Effects : Dihydropyrimidinone-linked derivatives protect against CCl₄-induced liver damage in preclinical models .

Advanced: How can researchers evaluate the antihepatotoxic activity of this compound derivatives?

Answer:

A robust methodology includes:

- In Vivo Models : Carbon tetrachloride (CCl₄)-induced hepatotoxicity in rats, with liver enzyme assays (ALT, AST) and histopathological analysis .

- In Vitro Assays : Hepatocyte viability tests (MTT assay) under oxidative stress (e.g., H₂O₂ exposure) .

- Structure-Activity Relationship (SAR) Studies : Modifying substituents on the benzodioxane core to enhance metabolic stability and reduce cytotoxicity .

Advanced: How can contradictions in pharmacological data across studies be systematically resolved?

Answer:

Address contradictions through:

- Meta-Analysis : Pool data from receptor-binding assays (e.g., nAChR affinity) to identify outliers and confounding variables (e.g., assay pH, solvent effects) .

- Dose-Response Reproducibility : Replicate studies under standardized conditions (e.g., IC₅₀ measurements) to validate efficacy claims .

- Computational Modeling : Molecular docking identifies ligand-receptor binding discrepancies caused by stereochemical variations .

Advanced: What computational methods predict ligand-receptor interactions for benzodioxane derivatives?

Answer:

- Molecular Dynamics (MD) Simulations : Model binding stability of this compound with α4β2 nAChR, focusing on hydrogen-bonding and hydrophobic interactions .

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) algorithms correlate substituent electronegativity with receptor affinity .

- In Silico Screening : Virtual libraries screen benzodioxane analogs for druglikeness (e.g., Lipinski’s rules) and off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。